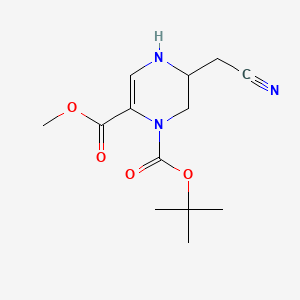![molecular formula C21H17F3O6S B13921576 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring, a phenylmethoxy group, and a trifluoromethylsulfonyl group
准备方法
The synthesis of 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthalene ring: This can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.
Introduction of the phenylmethoxy group: This step involves the etherification of the naphthalene derivative with benzyl alcohol under acidic conditions.
Addition of the trifluoromethylsulfonyl group: This is typically done using trifluoromethanesulfonic anhydride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum.
科学研究应用
2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of their function. The phenylmethoxy group can also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar compounds to 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester include:
2-Naphthalenecarboxylic acid, 7-bromo-3-(phenylmethoxy)-, phenylmethyl ester: This compound has a bromine atom instead of the trifluoromethylsulfonyl group, leading to different reactivity and applications.
2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-hydroxy-, ethyl ester:
属性
分子式 |
C21H17F3O6S |
|---|---|
分子量 |
454.4 g/mol |
IUPAC 名称 |
ethyl 7-phenylmethoxy-4-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C21H17F3O6S/c1-2-28-20(25)16-10-15-11-17(29-13-14-6-4-3-5-7-14)8-9-18(15)19(12-16)30-31(26,27)21(22,23)24/h3-12H,2,13H2,1H3 |
InChI 键 |
FHGHYKQQUONAPF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



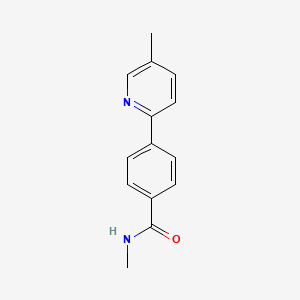
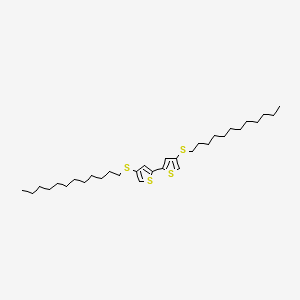

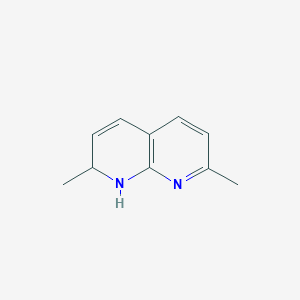
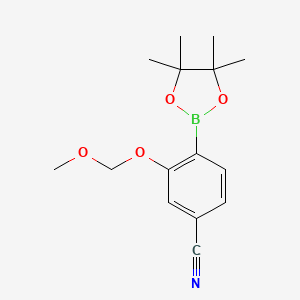
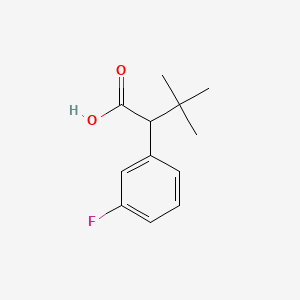
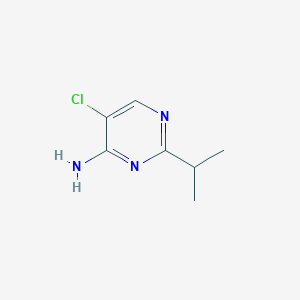
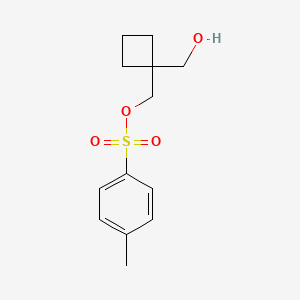
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)

